Cas no 117007-52-0 (3-Iodo-1H-pyrazolo[3,4-b]pyridine)
![3-Iodo-1H-pyrazolo[3,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/117007-52-0x500.png)
3-Iodo-1H-pyrazolo[3,4-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine
- 3-Iodo-
- 3-Iodo-7-aza-1H-azaindazole
- 1H-Pyrazolo[3,4-b]pyridine, 3-iodo-
- 3-iodo-2H-pyrazolo[3,4-b]pyridine
- 3-Iodo-7-aza-1H-indazole
- 3-Iodo-1H-pyrazolo[3,4-b]...
- 1H-Pyrazolo[3,4-b]pyridine,3-iodo-
- 3-iodo-7-azaindazole
- TYXAGVKIICJXGF-UHFFFAOYSA-N
- FCH1328478
- PB26477
- VP13202
- RP08719
- OR305393
- EN00079
- SCHEMBL174792
- 3-Iodopyrazolo[3,4-b]pyridine
- 117007-52-0
- DTXSID70554904
- DS-2703
- W-204915
- A21860
- EN300-3171782
- FT-0670390
- AKOS032971356
- AC-30826
- SY097907
- AKOS015854015
- CS-M2177
- 3-Iodo1H-pyrazolo[3,4-b]pyridine
- MFCD09749818
-
- MDL: MFCD09749818
- インチ: 1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
- InChIKey: TYXAGVKIICJXGF-UHFFFAOYSA-N
- ほほえんだ: IC1=C2C([H])=C([H])C([H])=NC2=NN1[H]
計算された属性
- せいみつぶんしりょう: 244.94499g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 244.94499g/mol
- 単一同位体質量: 244.94499g/mol
- 水素結合トポロジー分子極性表面積: 41.6Ų
- 重原子数: 10
- 複雑さ: 130
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 2.22
- ゆうかいてん: 177-179°C
- ふってん: 379.827 °C at 760 mmHg
- フラッシュポイント: 379.827 °C at 760 mmHg
- 屈折率: 1.81
- PSA: 41.57000
- LogP: 1.56250
3-Iodo-1H-pyrazolo[3,4-b]pyridine セキュリティ情報
3-Iodo-1H-pyrazolo[3,4-b]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Iodo-1H-pyrazolo[3,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D631484-25g |
3-Iodo-7-aza-1H-azaindazole |
117007-52-0 | 97% | 25g |
$480 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059789-10g |
3-Iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 98% | 10g |
¥706.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00128-50G |
3-iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 97% | 50g |
¥ 1,782.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00128-10G |
3-iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 97% | 10g |
¥ 475.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00128-250G |
3-iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 97% | 250g |
¥ 7,128.00 | 2023-04-05 | |
Chemenu | CM103886-10g |
3-iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 95+% | 10g |
$219 | 2021-08-06 | |
Chemenu | CM103886-25g |
3-iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 95+% | 25g |
$473 | 2021-08-06 | |
eNovation Chemicals LLC | Y0981375-25g |
3-Iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 95% | 25g |
$250 | 2024-08-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I842686-1g |
3-Iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 98% | 1g |
129.60 | 2021-05-17 | |
Advanced ChemBlocks | C-3230-25G |
3-Iodo-1H-pyrazolo[3,4-b]pyridine |
117007-52-0 | 97% | 25G |
$190 | 2023-09-15 |
3-Iodo-1H-pyrazolo[3,4-b]pyridine 関連文献
-
Prakash Kannaboina,Gaurav Raina,K. Anil Kumar,Parthasarathi Das Chem. Commun. 2017 53 9446
3-Iodo-1H-pyrazolo[3,4-b]pyridineに関する追加情報
Recent Advances in the Application of 3-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 117007-52-0) in Chemical Biology and Drug Discovery
The compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 117007-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a critical building block for the synthesis of various bioactive molecules, particularly in the design of kinase inhibitors and other targeted therapies. Recent studies have highlighted its potential in modulating key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
One of the most notable advancements in the utilization of 3-Iodo-1H-pyrazolo[3,4-b]pyridine is its role in the development of selective kinase inhibitors. Kinases are pivotal regulators of cellular processes, and their dysregulation is often associated with pathological conditions. Researchers have successfully incorporated this scaffold into novel compounds that exhibit high affinity and specificity for kinases such as JAK, CDK, and Aurora kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Iodo-1H-pyrazolo[3,4-b]pyridine exhibited potent inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders, with IC50 values in the nanomolar range.
In addition to its kinase inhibitory properties, 3-Iodo-1H-pyrazolo[3,4-b]pyridine has been explored as a versatile intermediate in the synthesis of radiopharmaceuticals. The iodine moiety at the 3-position allows for easy radiolabeling with isotopes such as iodine-125 or iodine-131, enabling its use in positron emission tomography (PET) imaging and targeted radiotherapy. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging reported the successful development of a radiolabeled derivative for imaging tumor hypoxia, showcasing the compound's potential in diagnostic applications.
Furthermore, the structural flexibility of 3-Iodo-1H-pyrazolo[3,4-b]pyridine has facilitated its incorporation into PROTACs (Proteolysis Targeting Chimeras), a groundbreaking therapeutic modality that induces targeted protein degradation. Researchers have leveraged the compound's ability to bind E3 ubiquitin ligases, thereby enabling the selective degradation of disease-causing proteins. A 2024 publication in Nature Chemical Biology highlighted a novel PROTAC molecule featuring this scaffold, which demonstrated efficacy in degrading oncogenic proteins in preclinical models of triple-negative breast cancer.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-Iodo-1H-pyrazolo[3,4-b]pyridine-based compounds. Recent efforts have focused on improving solubility, metabolic stability, and bioavailability through structural modifications. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these optimizations, as evidenced by a 2023 study in ACS Medicinal Chemistry Letters that identified key substituents for enhancing drug-like properties.
In conclusion, 3-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 117007-52-0) continues to be a valuable scaffold in chemical biology and drug discovery, with applications ranging from kinase inhibition to radiopharmaceutical development and targeted protein degradation. Ongoing research aims to further elucidate its therapeutic potential and address existing limitations, paving the way for its translation into clinically viable therapies.
117007-52-0 (3-Iodo-1H-pyrazolo[3,4-b]pyridine) 関連製品
- 271-73-8(1H-Pyrazolo[3,4-b]pyridine)
- 1010-78-2(Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine(8CI,9CI))
- 254-62-6(Pyrimido[4,5-c]pyridazine(7CI,8CI,9CI))
- 117007-52-0(3-Iodo-1H-pyrazolo[3,4-b]pyridine)
- 66607-27-0(3-Iodo-1H-indazole)
- 127400-74-2(1H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine(9CI))
- 119368-03-5(4-Methoxy-1H-pyrazolo[3,4-b]pyridine)
- 126878-11-3(1H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine(9CI))
- 274-80-6([1,2,4]Triazolo[4,3-a]pyridine)
- 151266-23-8(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
